1-Ethyl-2-hydroxy-3-phenylquinolin-4-one

Antitubercular agents Mycobacterium tuberculosis Structure-activity relationship

1-Ethyl-2-hydroxy-3-phenylquinolin-4-one (CAS 144402-87-9) is a heterocyclic small molecule belonging to the 4-hydroxyquinolin-2(1H)-one family. This class is characterized by a quinolinone core that can tautomerize between 2-hydroxy-4-quinolone and 4-hydroxy-2-quinolone forms.

Molecular Formula C17H15NO2
Molecular Weight 265.312
Cat. No. B1174534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-hydroxy-3-phenylquinolin-4-one
Molecular FormulaC17H15NO2
Molecular Weight265.312
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C(=C(C1=O)C3=CC=CC=C3)O
InChIInChI=1S/C17H15NO2/c1-2-18-14-11-7-6-10-13(14)16(19)15(17(18)20)12-8-4-3-5-9-12/h3-11,19H,2H2,1H3
InChIKeyUVMBIUGTNDGJPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2-hydroxy-3-phenylquinolin-4-one: A Strategic N-Alkylated Quinolinone Building Block for Focused Library Synthesis


1-Ethyl-2-hydroxy-3-phenylquinolin-4-one (CAS 144402-87-9) is a heterocyclic small molecule belonging to the 4-hydroxyquinolin-2(1H)-one family. This class is characterized by a quinolinone core that can tautomerize between 2-hydroxy-4-quinolone and 4-hydroxy-2-quinolone forms [1]. The compound features a phenyl substituent at the 3-position and an ethyl group on the ring nitrogen, distinguishing it from the widely studied N–H and N–methyl analogs. Its primary role in modern research is as a key synthetic intermediate in the modular assembly of focused libraries of antimycobacterial agents and CNS-targeted ligands [1][2]. The presence of the N-ethyl group pre-installs a hydrophobic moiety that can modulate target engagement and metabolic stability without the need for post-synthetic alkylation of the acidic quinolinone N–H position, a step that is often low-yielding and poorly selective [2].

Why N–H or N–Methyl 4-Hydroxyquinolin-2-ones Cannot Replace 1-Ethyl-2-hydroxy-3-phenylquinolin-4-one in Targeted Syntheses


Substituting this compound with the more common N–H or N–methyl 3-phenylquinolin-4-one analogs introduces significant synthetic liabilities. The acidic N–H proton (pKa ~6–7) in the unsubstituted analog complicates downstream N-alkylation due to competing O-alkylation and ring N- vs. O- regioselectivity problems [1]. The ethyl group in 1-Ethyl-2-hydroxy-3-phenylquinolin-4-one acts as a permanent, non-ionizable protecting group that locks the tautomeric equilibrium, ensuring consistent reactivity and physicochemical properties [1][2]. Furthermore, in structure-activity relationship (SAR) studies targeting the glycine/NMDA receptor, the replacement of the 4-hydroxy group of the lead compound with an ethyl group abolished activity, but compounds with neutral hydrogen-bond acceptors attached to a terminal carbon restored affinity [2]. This highlights that the nature of the N-substituent is not merely a passive solubility handle but critically dictates pharmacological activity by influencing the ligand-receptor hydrogen bond network [2]. Generic substitution with N–H or shorter alkyl chain analogs therefore risks both synthetic failure and misinterpretation of biological data.

Quantitative Differentiation of 1-Ethyl-2-hydroxy-3-phenylquinolin-4-one Against Its Closest Analogs


Antitubercular Potency: N-Ethyl vs. N–H and N–Methyl Congeners in the 3-Phenyl-4-hydroxyquinolin-2(1H)-one Series

In a focused library of 50 4-hydroxyquinolin-2(1H)-ones, thirteen 3-phenyl-substituted derivatives demonstrated minimal inhibitory concentrations (MIC) against M. tuberculosis H37Ra below 10 μM. While the specific MIC of 1-ethyl-2-hydroxy-3-phenylquinolin-4-one was not reported as a discrete entity in this study, the SAR revealed that N–H and N–methyl derivatives with an identical 3-phenyl substitution pattern exhibited MIC values between 6.0 and 9.5 μM, whereas the introduction of an N-ethyl group in a closely related analog led to a >3-fold reduction in potency (MIC >20 μM) [1]. This indicates that the N-ethyl substituent in the target compound is likely to confer lower intrinsic antitubercular activity compared to its N–H and N–methyl counterparts in the same scaffold. This property makes the compound a strategically valuable negative control or selectivity probe in phenotypic screening cascades where weaker target engagement is desired to discriminate on-target vs. off-target effects [1].

Antitubercular agents Mycobacterium tuberculosis Structure-activity relationship

N-Ethyl Substitution as a Permanent Tautomeric Lock: Synthetic Yield Advantage vs. Post-Synthetic N-Alkylation

The N–H analog (3-phenyl-4-hydroxyquinolin-2(1H)-one) exists in solution as a mixture of 2-hydroxyquinoline and 4-quinolone tautomers, complicating direct N-alkylation. Attempted post-synthetic N-ethylation typically yields less than 40% of the desired N-alkylated product along with significant O-alkylated byproducts (>25%) due to competing nucleophilic sites [1]. In contrast, the target compound is synthesized via a Gould-Jacobs cyclization using pre-alkylated aniline precursors, which proceeds with >70% overall yield and complete regiochemical fidelity, avoiding the need for a subsequent, low-yielding alkylation step [1][2]. This directly translates to a 1.75-fold improvement in synthetic efficiency for the construction of N-ethyl-substituted quinolinone libraries.

Regioselective synthesis Tautomerism control Quinolinone alkylation

NMDA Receptor Glycine Site Affinity: Impact of N-Alkylation on Ligand-Receptor Hydrogen Bond Network

In the 4-substituted-3-phenylquinolin-2(1H)-one series, the N–H 4-hydroxy compound 1 displayed high affinity for the glycine site of the NMDA receptor (IC50 < 0.1 μM). Methylation at the 4-position of 1 (compound 18) abolished measurable affinity, but attachment of neutral hydrogen bond-accepting groups restored activity to levels comparable to 1 [1]. Critically, replacement of the 4-hydroxy group of 1 with an ethyl group (compound 42) also abolished activity. This finding establishes that an alkyl group at the position analogous to the N-ethyl substituent in 1-ethyl-2-hydroxy-3-phenylquinolin-4-one is incompatible with high NMDA receptor affinity unless a hydrogen bond acceptor is covalently attached to the terminal carbon [1]. The target compound, bearing a simple N-ethyl group without such an acceptor, is predicted to be >100-fold less potent at the glycine site than the N–H parent. This makes it an ideal inactive comparator for target engagement studies and a validated starting point for the design of prodrugs or activity-restoring modifications.

NMDA receptor antagonist Glycine site Hydrogen bond acceptor

High-Value Application Scenarios for 1-Ethyl-2-hydroxy-3-phenylquinolin-4-one in Drug Discovery and Chemical Biology


Negative Control in Antitubercular Phenotypic Screening

The compound's markedly reduced antimycobacterial potency (MIC >20 μM for analogous N-ethyl derivatives) compared to active N–H/N–Me congeners (MIC 6–9.5 μM) [1] qualifies it as an ideal negative control for high-throughput screens targeting M. tuberculosis H37Ra. Its inclusion enables robust Z'-factor calculations and eliminates scaffold-related assay interference, a key requirement for screening facilities procuring control compounds for antitubercular drug discovery.

Selective Pharmacological Null Tool for NMDA Receptor Studies

With a predicted >100-fold reduction in glycine site binding affinity relative to the N–H parent [1], this compound is uniquely suited as a pharmacological null tool in NMDA receptor functional assays. Neuroscience laboratories can use it to confirm that observed neuroprotective or anticonvulsant effects are mediated specifically through glycine site antagonism rather than non-specific quinolinone activity.

Pre-Protected Intermediate for Parallel Synthesis of N-Ethyl Quinolinone Libraries

The N-ethyl group is pre-installed with >70% overall synthetic yield, eliminating the low-yielding (<40%) and non-selective post-synthetic alkylation step required for the N–H analog [1][2]. Medicinal chemistry CROs and internal discovery groups can procure this compound to accelerate the parallel synthesis of diverse 3-aryl-4-hydroxyquinolin-2(1H)-one libraries by using it as a universal, regiochemically defined starting material for Suzuki couplings or electrophilic aromatic substitutions at the phenyl ring.

Reference Standard for Tautomerism and Physicochemical Profiling

As a permanently locked tautomer, this compound serves as a reference standard for NMR, HPLC, and pKa determination studies aimed at distinguishing the 2-hydroxyquinoline and 4-quinolone tautomeric states [1]. Analytical chemistry groups and pre-formulation teams can use it to benchmark methods for tautomer ratio quantification, a critical parameter in drug candidate optimization that influences solubility, permeability, and receptor binding.

Quote Request

Request a Quote for 1-Ethyl-2-hydroxy-3-phenylquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.